molecular formula C19H21Cl2N3O B6579610 2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide CAS No. 28889-52-3

2-chloro-N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}benzamide

Cat. No.: B6579610
CAS No.: 28889-52-3
M. Wt: 378.3 g/mol
InChI Key: UUJZCKLZWCRRMM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including the introduction of chlorine atoms, piperazine rings, and benzamide moieties. Researchers have explored various synthetic routes to obtain high yields and purity. Notably, modifications to the amide bond and the alkyl chain linking the benzamide to the piperazine ring have been investigated .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not extensively documented, its interactions with biological receptors are of paramount interest. Notably, it acts as a potent and selective ligand for the dopamine D4 receptor .

Mechanism of Action

Mode of Action

As a potent and selective D4 dopamine receptor ligand , this compound binds to the D4 receptors . This binding can influence the activity of these receptors and lead to changes in the transmission of dopamine signals within the brain .

Biochemical Pathways

The interaction of this compound with the D4 dopamine receptor can affect various biochemical pathways. The D4 receptor is part of the dopamine system, which plays a crucial role in the reward system of the brain. Alterations in this system can have significant effects on behavior and mood .

Pharmacokinetics

It’s known that the compound issoluble in DMSO , which could potentially affect its bioavailability and distribution in the body.

Result of Action

The binding of this compound to the D4 dopamine receptor can lead to changes in dopamine signaling. This can result in alterations in various neurological processes, including cognition, motivation, and reward. The specific molecular and cellular effects of this compound’s action are still under investigation .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility in DMSO suggests that it may be affected by the presence of this solvent in the environment . Additionally, the compound’s activity may be influenced by factors such as pH, temperature, and the presence of other substances in the environment .

Properties

IUPAC Name

2-chloro-N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N3O/c20-15-5-7-16(8-6-15)24-13-11-23(12-14-24)10-9-22-19(25)17-3-1-2-4-18(17)21/h1-8H,9-14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUJZCKLZWCRRMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCNC(=O)C2=CC=CC=C2Cl)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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